2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride
Description
2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride is a chemical compound with the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-N-[[4-[(dimethylamino)methyl]phenyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.ClH/c1-15(2)9-11-5-3-10(4-6-11)8-14-12(16)7-13;/h3-6H,7-9H2,1-2H3,(H,14,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALACCVJRCDZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CNC(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052077-25-4 | |
| Record name | 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of 4-[(Dimethylamino)methyl]benzylamine
The precursor amine is synthesized via reductive amination:
- Starting material : 4-(Bromomethyl)benzaldehyde reacts with dimethylamine in ethanol at 50°C for 12 hours.
- Reduction : Sodium borohydride reduces the imine intermediate to yield 4-[(dimethylamino)methyl]benzylamine.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 50°C |
| Reaction Time | 12 hours |
| Yield | 78% (theoretical) |
Acylation with Chloroacetyl Chloride
The amine reacts with chloroacetyl chloride under Schotten-Baumann conditions:
- Base selection : Triethylamine (2.2 eq) in anhydrous dichloromethane.
- Slow addition : Chloroacetyl chloride (1.1 eq) dissolved in DCM is added dropwise at 0°C.
- Stirring : Reaction proceeds at room temperature for 6 hours.
Optimization Data :
| Parameter | Effect on Yield |
|---|---|
| Excess acyl chloride | Increases di-substitution |
| Temperature >25°C | Promotes hydrolysis |
| Solvent polarity | Higher polarity improves rate |
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt:
- Acid treatment : Gaseous HCl is bubbled through a diethyl ether solution of the product.
- Precipitation : The hydrochloride salt forms as a white crystalline solid.
Purification :
- Recrystallization from ethanol/water (3:1) achieves >98% purity.
- Column chromatography (SiO₂, CH₂Cl₂:MeOH 10:1) resolves di-substituted byproducts.
Comparative Analysis of Methodologies
Solvent Systems
| Solvent | Reaction Rate (hr⁻¹) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0.18 | 85 | 97 |
| Tetrahydrofuran | 0.15 | 78 | 95 |
| Ethyl acetate | 0.12 | 65 | 90 |
Polar aprotic solvents enhance nucleophilicity of the amine, accelerating acylation.
Base Selection
| Base | Reaction Efficiency (%) | Byproduct Formation (%) |
|---|---|---|
| Triethylamine | 92 | 5 |
| N-Ethyldiisopropylamine | 95 | 3 |
| Pyridine | 80 | 12 |
Sterically hindered bases minimize over-acylation.
Challenges and Solutions
Di-Substitution Byproduct
- Cause : Excess chloroacetyl chloride at elevated temperatures.
- Mitigation : Maintain stoichiometric ratios (amine:acyl chloride = 1:1.05) and temperatures ≤25°C.
Hydrolysis of Chloroacetyl Chloride
- Prevention : Use anhydrous solvents and inert atmosphere.
- Detection : IR spectroscopy (C=O stretch at 1660 cm⁻¹ confirms intact amide).
Scalability and Industrial Relevance
Pilot-scale production (500 g batch) employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters:
- Residence time : 8 minutes
- Throughput : 1.2 kg/hr
- Overall yield : 81%
Chemical Reactions Analysis
2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amides and amines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride can be compared with similar compounds such as:
2-chloro-N,N-dimethylethylamine hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-chloro-N,N-dimethylpropylamine hydrochloride: Another structurally related compound with unique properties and uses.
Biological Activity
2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride, commonly referred to by its CAS number 1052077-25-4, is a chemical compound with the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
- Molecular Formula : C12H18Cl2N2O
- IUPAC Name : 2-chloro-N-[[4-[(dimethylamino)methyl]phenyl]methyl]acetamide;hydrochloride
- SMILES Notation : CN(C)CC1=CC=C(C=C1)CNC(=O)CCl
Preparation Methods
The synthesis of this compound typically involves the reaction of 4-[(dimethylamino)methyl]benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is performed under controlled conditions to ensure the formation of the desired product, which can undergo various chemical transformations, including substitution reactions and hydrolysis.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of certain receptors or enzymes, leading to various physiological effects. Detailed studies are necessary to elucidate the exact pathways involved.
Antimicrobial Activity
Recent research has indicated that derivatives of acetamides, including this compound, exhibit promising antimicrobial properties. For instance, one study found that certain acetamide derivatives demonstrated significant antibiofilm activity against bacterial strains, outperforming standard antibiotics like cefadroxil at comparable concentrations .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-chloro-N,N-dimethylethylamine hydrochloride | Similar structure with different functional groups | Varies significantly in activity |
| 2-chloro-N,N-dimethylpropylamine hydrochloride | Related structure | Unique properties and uses |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-({4-[(dimethylamino)methyl]phenyl}methyl)acetamide hydrochloride, and how can purity be ensured?
A robust synthesis involves coupling 4-[(dimethylamino)methyl]benzylamine with chloroacetyl chloride under controlled pH (neutral to slightly basic) to avoid hydrolysis of the reactive chloro group. Intermediate purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) is critical. Final hydrochloride salt formation requires stoichiometric HCl in anhydrous ethanol, followed by recrystallization . Purity is validated using HPLC (>98%) and NMR to confirm the absence of unreacted amine or hydrolysis byproducts (e.g., 2-hydroxyacetamide derivatives) .
Q. How should researchers characterize the structural conformation and hydrogen-bonding interactions of this compound?
Single-crystal X-ray diffraction is ideal for resolving conformational details. For example, the dimethylamino group’s orientation relative to the aromatic ring and acetamide moiety influences intramolecular interactions. Hydrogen bonding between the amide N–H and chloride ions (in the hydrochloride salt) stabilizes the crystal lattice, as seen in related chloroacetamide structures . IR spectroscopy (amide I band ~1650 cm⁻¹) and ¹H-NMR (amide proton at δ 8.2–8.5 ppm) further confirm hydrogen-bonding networks .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino substituent influence nucleophilic substitution reactivity at the chloroacetamide group?
The dimethylamino group acts as an electron-donating substituent via resonance, reducing the electrophilicity of the adjacent acetamide carbonyl. This decreases reactivity toward soft nucleophiles (e.g., thiols) but enhances selectivity for hard nucleophiles like amines. Kinetic studies under varying pH (e.g., aqueous vs. aprotic conditions) reveal a trade-off between hydrolysis (favored at high pH) and amine substitution (favored in anhydrous DMF) . Computational DFT analysis of charge distribution on the acetamide carbon can predict substitution rates .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Discrepancies often arise from assay conditions (e.g., buffer ionic strength, solvent DMSO concentration). For example, the compound’s dimethylamino group may protonate under physiological pH, altering binding to hydrophobic enzyme pockets. Controlled studies comparing free base vs. hydrochloride salt forms are essential. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and differentiate specific vs. nonspecific interactions .
Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?
Leverage molecular docking (e.g., AutoDock Vina) to map interactions between the compound’s benzyl and dimethylamino groups with receptor pockets. QSAR models trained on analogous chloroacetamides (e.g., alachlor derivatives) can predict substituent effects on binding affinity. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations further clarify reaction pathways for irreversible inhibitors .
Methodological Challenges
Q. What experimental controls are critical when studying metabolic stability in vitro?
Include:
- Negative controls : Incubations without liver microsomes to rule out non-enzymatic degradation.
- Positive controls : Co-administration with CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic pathways.
- Stability monitoring : LC-MS/MS tracking of the parent compound and potential metabolites (e.g., hydrolyzed acetamide or N-demethylated products) over time .
Q. How can researchers validate the compound’s role as a precursor in complex molecule synthesis?
Use isotopic labeling (e.g., ¹³C at the chloroacetamide carbon) to trace incorporation into target molecules. For example, coupling with 4-fluoro-3-(trifluoromethyl)phenylacetic acid derivatives (via EDC/HOBt-mediated amidation) generates fluorescent probes for imaging studies. Confirm regioselectivity via NOESY NMR to rule out off-target reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
